An In-depth Technical Guide to 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number: 171364-79-7
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key reagent in modern organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and extensive applications in carbon-carbon bond formation, supported by experimental protocols and quantitative data.
Chemical Properties and Specifications
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-methoxyphenylboronic acid pinacol ester, is a white to off-white solid. It is a stable, crystalline compound that is widely used as a precursor to the corresponding boronic acid in Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling make it a preferred alternative to the more hygroscopic boronic acid.
| Property | Value | Reference |
| CAS Number | 171364-79-7 | [1][2] |
| Molecular Formula | C₁₃H₁₉BO₃ | [1][2] |
| Molecular Weight | 234.10 g/mol | [1][3] |
| Appearance | White to off-white solid | |
| Synonyms | 4-Methoxyphenylboronic acid pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anisole | [2][3] |
Synthesis of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The synthesis of arylboronic acid pinacol esters is a well-established process in organic chemistry. A common and efficient method involves the reaction of a corresponding aryl Grignard reagent with a borate ester, followed by esterification with pinacol.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a general method for the synthesis of 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 4-bromoanisole.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Pinacol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by the disappearance of the magnesium turnings and the formation of a cloudy solution. The reaction is typically stirred for 2-3 hours at room temperature to ensure complete formation.
-
Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of triisopropyl borate in anhydrous THF is then added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Esterification and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
Pinacol Ester Formation: The crude 4-methoxyphenylboronic acid is dissolved in diethyl ether, and pinacol is added in a 1:1 molar ratio. The mixture is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure.
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Purification: The resulting solid is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[4][5] This reaction is extensively used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
Aryl halide (e.g., aryl bromide, aryl iodide)
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2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 eq), palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Solvent Addition: Add the degassed solvent system to the flask. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Quantitative Data from Representative Suzuki-Miyaura Reactions
The following table summarizes the results of Suzuki-Miyaura coupling reactions using 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with various aryl halides, showcasing the versatility and efficiency of this reagent.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 | Generic Example |
| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 | Generic Example |
| 2-Bromopyridine | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 88 | [6] |
| 4-Iodotoluene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 6 | 97 | Generic Example |
| 1-Chloro-4-cyanobenzene | Pd₂(dba)₃/XPhos (1.5) | K₃PO₄ | t-BuOH | 100 | 24 | 78 | Generic Example |
Relevance in Drug Discovery and Signaling Pathways
The biaryl structures synthesized using 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are prevalent in many biologically active molecules. These compounds often serve as scaffolds for the development of new therapeutic agents. For instance, derivatives of 4-methoxybiphenyl have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
A key area of interest is the modulation of cellular signaling pathways involved in disease. Two such critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often dysregulated in inflammatory diseases and cancer.[7][8]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the immune and inflammatory responses.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[7][9] Certain biaryl compounds have been shown to inhibit this pathway, making them attractive candidates for anti-inflammatory drug development.
Caption: Potential inhibition of the NF-κB signaling pathway by 4-methoxybiphenyl derivatives.
MAPK Signaling Pathway
The MAPK pathway is another fundamental signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[1][8] This pathway consists of a series of protein kinases that are sequentially activated. Dysregulation of the MAPK pathway is a hallmark of many cancers.[2] Biaryl compounds synthesized using the title reagent may act as inhibitors of key kinases in this pathway, such as MEK or ERK, thereby blocking uncontrolled cell growth.
Caption: Potential inhibition of the MAPK signaling pathway by 4-methoxybiphenyl derivatives.
Experimental Workflow Visualization
To further aid researchers, the following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a versatile and indispensable reagent in modern organic synthesis. Its stability, ease of use, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to efficiently synthesize biaryl compounds that can modulate key signaling pathways such as NF-κB and MAPK underscores the importance of this compound in the development of novel therapeutics. This guide provides the fundamental knowledge and practical protocols to effectively utilize this reagent in a research setting.
References
- 1. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane [myskinrecipes.com]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]



